
4-(Chloromethyl)-4-methylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-4-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a chloromethyl and a methyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.
化学反应分析
Types of Reactions
4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.
相似化合物的比较
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
4-(Hydroxymethyl)-4-methylcyclohex-1-ene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards electrophiles.
Uniqueness
4-(Chloromethyl)-4-methylcyclohex-1-ene is unique due to the presence of both a chloromethyl and a methyl group on the same carbon atom, providing a versatile platform for various chemical transformations
属性
分子式 |
C8H13Cl |
|---|---|
分子量 |
144.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
InChI 键 |
WLQSEDQRZDXGDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC=CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


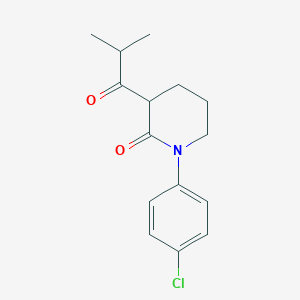
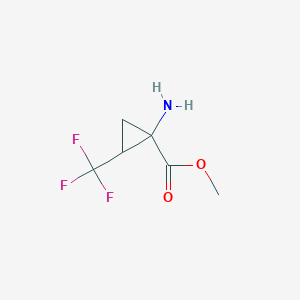
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
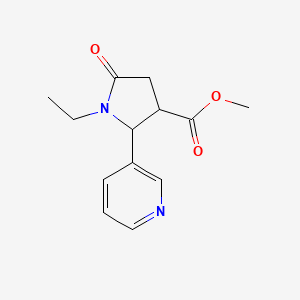


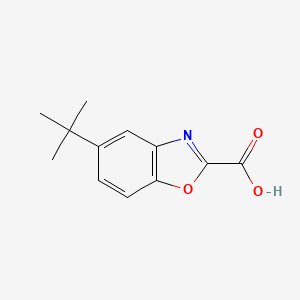
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
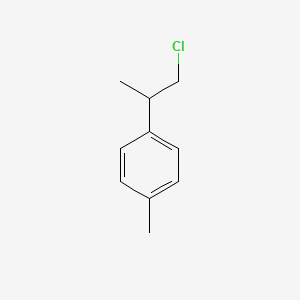
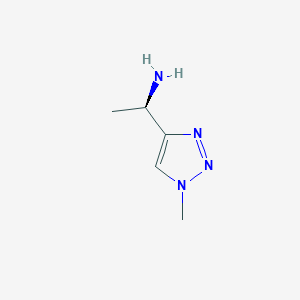
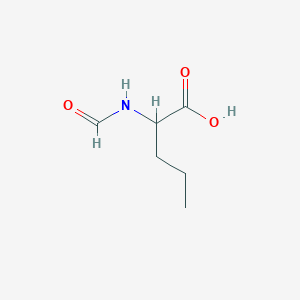
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
